molecular formula C19H20N2 B008421 Piperazine, 1-(9-anthracenylmethyl)- CAS No. 126257-22-5

Piperazine, 1-(9-anthracenylmethyl)-

Cat. No. B008421
M. Wt: 276.4 g/mol
InChI Key: XOMAHPANTKOFLM-UHFFFAOYSA-N
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Description

Piperazine, 1-(9-anthracenylmethyl)-, also known as 1-(9-Anthracenylmethyl)piperazine, is a chemical compound with the molecular formula C19H20N2 . It is a beige solid and is used as a fluorescent derivatizer for isocyanates and isothiocyanates .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular weight of Piperazine, 1-(9-anthracenylmethyl)- is 276.38 g/mol . The molecular structure consists of a piperazine ring attached to an anthracene ring via a methylene bridge .


Chemical Reactions Analysis

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane . In the context of isocyanate species, they can be derivatized with 1-(9-anthracenylmethyl)piperazine (PAC) upon collection .


Physical And Chemical Properties Analysis

Piperazine, 1-(9-anthracenylmethyl)- is a beige solid . It has a molecular weight of 276.38 g/mol .

Scientific Research Applications

Analytical Chemistry in Industrial Hygiene

1-(9-Anthracenylmethyl) piperazine (MAP) has been evaluated as a reagent for analyzing airborne isocyanates, like hexamethylene diisocyanate, in spray-painting operations. It offers enhanced sensitivity and uniform response compared to traditional reagents, such as 1-(2-methoxyphenyl)piperazine (MOP). This application is significant in industrial hygiene, ensuring safety in workplaces with exposure to isocyanates (Rudzinski et al., 1996).

Medicinal Chemistry for Inhibiting MMPs

In medicinal chemistry, piperazine derivatives like 1-(9-anthracenylmethyl) piperazine have been identified as potent inhibitors of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE). This property suggests their potential therapeutic applications in conditions involving MMPs and TACE, such as cancer and inflammatory diseases (Levin et al., 2001).

Designing Novel Radiotracers for Oncology

Derivatives of piperazine, such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, are being studied for their potential in developing radiotracers for positron emission tomography (PET) in oncology. Adjustments to their molecular structure aim to reduce lipophilicity and enhance tumor cell entry, which is critical for diagnostic imaging in cancer research (Abate et al., 2011).

Drug Design for Central Nervous System Disorders

Piperazine derivatives are crucial in designing drugs for central nervous system disorders. These compounds, including those related to 1-(9-anthracenylmethyl) piperazine, are studied for their potential as antipsychotics, antidepressants, and anxiolytics. Their action primarily involves the monoamine pathway, highlighting their significance in neuropsychopharmacology (Brito et al., 2018).

Interaction with DNA for Anticancer Applications

1,5-Di(piperazin-1-yl)anthracene-9,10-dione, a derivative of piperazine, has been synthesized and analyzed for its interaction with calf thymus DNA. This compound shows a strong binding affinity, suggesting its potential as a template for developing new anticancer drugs, possibly through mechanisms like groove-binding or intercalation between DNA base pairs (Białobrzeska et al., 2019).

Antibacterial Applications

Piperazine derivatives, including those structurally related to 1-(9-anthracenylmethyl) piperazine, have been observed to possess significant antibacterial activities, especially against drug-resistant strains. This highlights their potential in addressing the challenge of antibiotic resistance in bacterial infections (Shroff et al., 2022).

Safety And Hazards

Piperazine, 1-(9-anthracenylmethyl)- is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is stable under normal conditions .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring , which could open up new possibilities for the development of piperazine-based drugs in the future.

properties

IUPAC Name

1-(anthracen-9-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-3-7-17-15(5-1)13-16-6-2-4-8-18(16)19(17)14-21-11-9-20-10-12-21/h1-8,13,20H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMAHPANTKOFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C3C=CC=CC3=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578088
Record name 1-[(Anthracen-9-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-(9-anthracenylmethyl)-

CAS RN

126257-22-5
Record name 1-[(Anthracen-9-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Anthrcen-9-ylmethyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVU537JKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Synthesized according to General Procedure A: 9-(chloromethyl)anthracene (4{21}, 5 g, 18.7 mmol, 1 equiv.), piperazine (9.4 g, 109.0 mmol, 6 equiv.), THF (40.0 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5 {21} (4.75 g, 93%) as a white solid. 1H-NMR (500 MHz, CDCl3): δ 8.50 (dd, 2H, J=0.5, 9.0 Hz), 8.41 (s, 1H), 8.00 (td, 2H, J=1.0, 8.5 Hz), 7.52 (ddd, 2H, J=1.5, 6.5, 8.0 Hz), 7.47 (ddd, 2H, J=1.5, 6.5, 8.5 Hz), 4.42 (s, 2H), 2.81 (t, 4H, J=5.0 Hz), 2.59 (br s, 4H), 1.87 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 131.4, 131.3, 129.6, 128.9, 127.3, 125.5, 125.1, 124.8, 54.8, 54.5, 46.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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